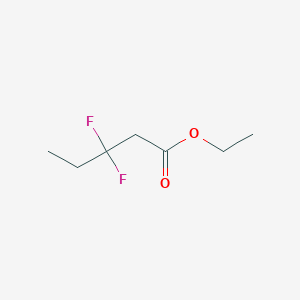

Ethyl 3,3-difluoropentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3,3-difluoropentanoate is an organic compound . It’s a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of Ethyl 3,3-difluoropentanoate is C7H12F2O2. The InChI code is 1S/C5H8F2O2/c1-2-9-5(8)3-4(6)7/h4H,2-3H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl 3,3-difluoropentanoate is a liquid at room temperature . The molecular weight is 166.168.

Aplicaciones Científicas De Investigación

Enhancement of Material Properties

Ethyl 3,3,3-trifluoropropanoate has been studied for its role in improving the cycling performance of lithium-ion batteries. It serves as an additive to extend the lifespan of the LiMn2O4/Li cell, demonstrating increased capacity retention and reduced interfacial impedance, which are critical for battery efficiency and durability (Huang et al., 2016). This research highlights the potential of fluorinated compounds in enhancing material properties for energy storage applications.

Catalysis and Polymerization

Research into group 3 metal catalysts for ethylene and α-olefin polymerization indicates the utility of fluorinated compounds in catalysis. These catalysts, including those potentially derived from Ethyl 3,3-difluoropentanoate or similar structures, can facilitate the polymerization of ethylene and α-olefins into high-performance materials. This opens avenues for developing new polymeric materials with enhanced properties for various industrial applications (Gromada et al., 2004).

Synthesis of Complex Molecules

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, showcasing the potential of Ethyl 3,3-difluoropentanoate in complex molecular synthesis. Through catalyzed carbene X-H insertion reactions, this research highlights the feasibility of creating diverse molecular structures, which are valuable in pharmaceuticals, agrochemicals, and materials science (Honey et al., 2012).

Mecanismo De Acción

The mechanism of action of Ethyl 3,3-difluoropentanoate is not clear as it’s not a bioactive molecule. It’s primarily used in chemical research.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3,3-difluoropentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-3-7(8,9)5-6(10)11-4-2/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGLVXXUZJIHFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,3-difluoropentanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2581891.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide](/img/structure/B2581893.png)

![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)